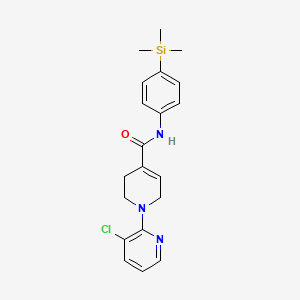

1-(3-chloropyridin-2-yl)-N-(4-trimethylsilylphenyl)-3,6-dihydro-2H-pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PMID25666693-Compound-108 is a small molecular drug primarily indicated for cancer-related pain. This compound is involved in the detection of noxious chemical and thermal stimuli and plays a role in mediating inflammatory pain and hyperalgesia .

Chemical Reactions Analysis

PMID25666693-Compound-108 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include mild acidic pH, vanilloids like capsaicin, and temperatures higher than 42 degrees Celsius . The major products formed from these reactions are typically involved in the mediation of inflammatory pain and hyperalgesia .

Scientific Research Applications

PMID25666693-Compound-108 has a wide range of scientific research applications. In chemistry, it is used to study the transient receptor potential cation channel V1 (TRPV1) and its role in detecting noxious stimuli . In biology, it is used to understand the mechanisms of pain and inflammation . In medicine, it is being explored for its potential in treating cancer-related pain and other neuropathic pain conditions . In industry, it is used in the development of new pain management therapies .

Mechanism of Action

The mechanism of action of PMID25666693-Compound-108 involves its antagonistic effect on the transient receptor potential cation channel V1 (TRPV1) . This channel is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By blocking this channel, PMID25666693-Compound-108 helps to mediate inflammatory pain and hyperalgesia .

Comparison with Similar Compounds

PMID25666693-Compound-108 is unique in its specific antagonistic action on the transient receptor potential cation channel V1 (TRPV1) . Similar compounds include capsaicin, which also targets the TRPV1 channel but acts as an agonist rather than an antagonist . Other similar compounds include CNTX-4975, DWP-05195, and GRC-15300, which are in various phases of clinical trials for pain management .

Properties

Molecular Formula |

C20H24ClN3OSi |

|---|---|

Molecular Weight |

386.0 g/mol |

IUPAC Name |

1-(3-chloropyridin-2-yl)-N-(4-trimethylsilylphenyl)-3,6-dihydro-2H-pyridine-4-carboxamide |

InChI |

InChI=1S/C20H24ClN3OSi/c1-26(2,3)17-8-6-16(7-9-17)23-20(25)15-10-13-24(14-11-15)19-18(21)5-4-12-22-19/h4-10,12H,11,13-14H2,1-3H3,(H,23,25) |

InChI Key |

DYKDTFQPEROGHZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)NC(=O)C2=CCN(CC2)C3=C(C=CC=N3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.